molecular formula C6H5BrO2 B1338952 4-Bromo-6-methyl-2h-pyran-2-one CAS No. 132559-91-2

4-Bromo-6-methyl-2h-pyran-2-one

Cat. No.: B1338952
CAS No.: 132559-91-2
M. Wt: 189.01 g/mol
InChI Key: LLFSFJYWGVKYRP-UHFFFAOYSA-N
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Description

4-Bromo-6-methyl-2h-pyran-2-one is a useful research compound. Its molecular formula is C6H5BrO2 and its molecular weight is 189.01 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

4-Bromo-6-methyl-2H-pyran-2-one and its derivatives are involved in various synthetic processes and chemical reactions. These compounds play a significant role due to their biological properties and are used in the synthesis of various organic compounds. For example, Shahrisa, Tabrizi, and Ahsani (2000) discussed the synthesis of 2-bromomethyl-6-methyl-4H-pyran-4-one, highlighting its utility in producing compounds with applications as fungicides and herbicides, and in treating hypersensitivity conditions like asthma and allergies (Shahrisa, Tabrizi, & Ahsani, 2000).

Biomedical Applications

In the field of biomedical research, this compound derivatives have shown potential in various applications. For instance, Ryzhkova, Ryzhkov, and Elinson (2020) demonstrated the use of these compounds in the regulation of inflammatory diseases, emphasizing their promise in biomedical applications (Ryzhkova, Ryzhkov, & Elinson, 2020).

Electrochemical and Theoretical Studies

The electrochemical properties of pyran-2-one derivatives, including this compound, have been studied extensively. El Hattak et al. (2021) investigated two novel pyran-2-one derivatives for their corrosion inhibition performance on mild steel in acidic medium, highlighting the significance of these compounds in practical applications like corrosion prevention (El Hattak et al., 2021).

Synthesis and Reactivity in Organic Chemistry

The reactivity and synthesis of this compound derivatives in organic chemistry have been a subject of research. For instance, Hikem-Oukacha et al. (2011) described the synthesis and reactivity of these compounds with binucleophilic amines, exploring their potential in creating novel heterocyclic products (Hikem-Oukacha et al., 2011).

Electrocatalytic Multicomponent Approach

Elinson, Nasybullin, and Nikishin (2013) discussed an electrocatalytic multicomponent approach to medicinally relevant pyrano[4,3-b]pyran scaffold using 4-hydroxy-6-methyl-2H-pyran-2-one. This method combines synthetic virtues of conventional multicomponent reactions with ecological benefits, demonstrating the compound's versatility in organic synthesis (Elinson, Nasybullin, & Nikishin, 2013).

Novel Synthesis under Ultrasound Irradiation

Wang, Zou, Zhao, and Shi (2011) developed a novel and environmentally friendly protocol for synthesizing 4-hydroxy-6-methyl-3-(1-(phenylimino)ethyl)-2H-pyran-2-one derivatives under ultrasound irradiation. This method offers advantages like shorter reaction times and higher yields, showcasing the compound's potential in innovative synthesis techniques (Wang, Zou, Zhao, & Shi, 2011).

Mechanism of Action

The mechanism of action of 4-Bromo-6-methyl-2H-pyran-2-one involves the electrochemically induced Knoevenagel condensation of aldehydes and 6-methyl-2H-pyran-2-one .

Safety and Hazards

The compound is associated with certain hazards. It has been assigned the GHS07 pictogram and the signal word "Warning" . The hazard statements associated with the compound include H302, H315, and H319 .

Properties

IUPAC Name

4-bromo-6-methylpyran-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrO2/c1-4-2-5(7)3-6(8)9-4/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLFSFJYWGVKYRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=O)O1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30461206
Record name 2H-Pyran-2-one, 4-bromo-6-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30461206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

132559-91-2
Record name 4-Bromo-6-methyl-2H-pyran-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=132559-91-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2H-Pyran-2-one, 4-bromo-6-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30461206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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